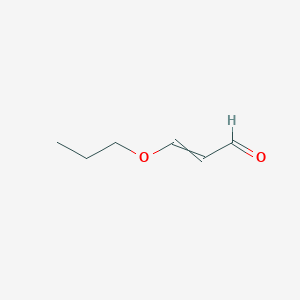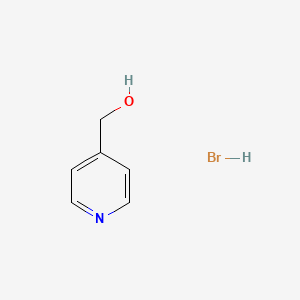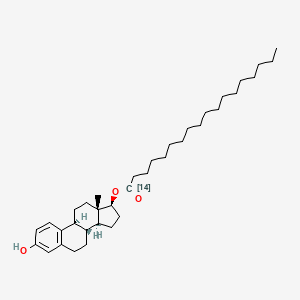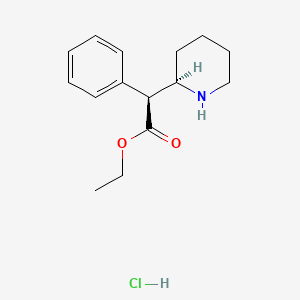
5-Brom-1,2,3-tris(dodecyloxy)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,2,3-tris(dodecyloxy)benzene is a useful research compound. Its molecular formula is C42H77BrO3 and its molecular weight is 710 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1,2,3-tris(dodecyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,2,3-tris(dodecyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Brom-1,2,3-tris(dodecyloxy)benzol: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Sein Bromatom kann verschiedene Substitutionsreaktionen eingehen, wodurch die Synthese einer Vielzahl organischer Verbindungen ermöglicht wird. Diese Verbindung ist aufgrund ihrer drei Dodecyloxygruppen, die als lösungsvermittelnde Schwänze wirken und die Löslichkeit der Verbindung in organischen Lösungsmitteln erhöhen können, besonders nützlich bei der Synthese größerer, komplexerer Moleküle .
Flüssigkristallforschung
Die Struktur der Verbindung begünstigt die Bildung von flüssigkristallinen Phasen, die für die Entwicklung neuer Materialien für Displays und optische Geräte von großem Interesse sind. Die langen Alkylketten sorgen für Flexibilität, während der aromatische Kern zu den mesogenen Eigenschaften beitragen kann, die für die Bildung von Flüssigkristallen erforderlich sind .
Photovoltaikmaterialien
Aufgrund seines konjugierten Systems und des Vorhandenseins des Bromatoms kann This compound bei der Entwicklung von Photovoltaikmaterialien eingesetzt werden. Es kann als Baustein für organische Halbleiter dienen, die beim Bau von Solarzellen verwendet werden .
Supramolekulare Chemie
Diese Verbindung kann aufgrund ihrer Fähigkeit, an Pi-Pi-Stapelwechselwirkungen teilzunehmen, an supramolekularen Assemblierungsprozessen beteiligt sein. Dadurch ist es ein Kandidat für die Herstellung selbstassemblierter Nanostrukturen, die potenzielle Anwendungen in der Nanotechnologie und Materialwissenschaft haben .
Fluoreszierende Farbstoffe und Bioimaging
Der aromatische Kern von This compound kann modifiziert werden, um fluoreszierende Farbstoffe zu erzeugen. Diese Farbstoffe können in Bioimaging-Anwendungen eingesetzt werden, bei denen sie zur Visualisierung biologischer Prozesse auf molekularer Ebene beitragen können .
Pflanzenschutzmittel und Farbstoffe
Als Zwischenprodukt kann diese Verbindung auch bei der Synthese von Pflanzenschutzmitteln und Farbstoffen verwendet werden. Sein Bromatom ermöglicht eine weitere Funktionalisierung, die für die Herstellung von Verbindungen mit spezifischen Eigenschaften unerlässlich ist, die in diesen Industrien benötigt werden .
Eigenschaften
IUPAC Name |
5-bromo-1,2,3-tridodecoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQGPDSONWHEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70798689 |
Source


|
| Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654065-52-8 |
Source


|
| Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]methanone](/img/structure/B1514447.png)
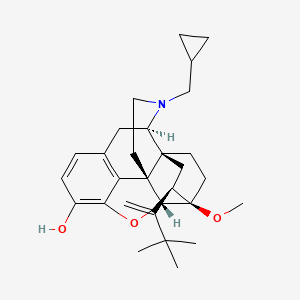
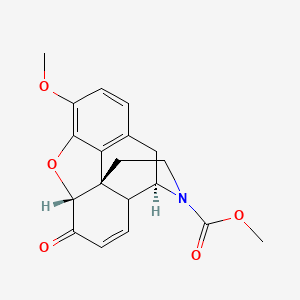
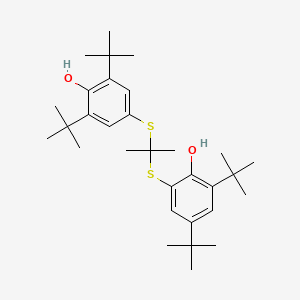
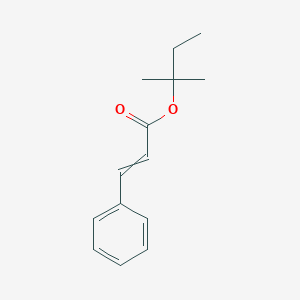
![Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate](/img/structure/B1514455.png)

